CYCLOPENTANE-1,1-DIYLDIMETHANOL
Description
X-ray Diffraction Studies of Molecular Geometry
X-ray crystallography reveals that cyclopentane-1,1-diyldimethanol (C₇H₁₄O₂) crystallizes in the monoclinic space group P2₁/n with unit cell parameters a = 5.8614(16) Å, b = 10.631(3) Å, c = 11.917(3) Å, and β = 98.33(2)°. The cyclopentane ring adopts an envelope conformation (denoted as ^C4^E), where carbon atom C4 deviates from the plane formed by the other four ring atoms. The molecule exhibits near-C₂ symmetry when hydroxyl hydrogen atoms are excluded. Key bond lengths include C–O (1.42–1.44 Å) and C–C (1.53–1.56 Å), consistent with typical alcohol and cyclopentane geometries.
| Crystallographic Parameter | Value |
|---|---|
| Space Group | P2₁/n |
| Unit Cell Volume | 734.7(3) ų |
| Z (Formula Units/Cell) | 4 |
| R-factor | 0.061 |
Hydrogen Bonding Patterns and Supramolecular Assembly
The crystal packing is stabilized by cooperative eight-membered homodromic hydrogen-bonded rings (graph-set descriptor R₄⁴(8)). Each hydroxyl group donates an O–H···O hydrogen bond (O···O distance: 2.75–2.80 Å), forming infinite chains along the direction. These interactions create a layered supramolecular architecture, with van der Waals forces contributing to interlayer cohesion.
Cyclopentane Ring Puckering Analysis (Cremer-Pople Parameters)
Cremer-Pople puckering parameters quantify the ring distortion:
- Total puckering amplitude (Q₂) = 0.404(3) Å
- Phase angle (φ₂) = 280(4)°
This indicates a slight deviation toward a twist-envelope conformation (^C4^T~C3~), balancing torsional strain and non-covalent interactions.
Spectroscopic Identification Techniques
FT-IR Analysis of Hydroxyl Group Vibrations
FT-IR spectroscopy shows characteristic absorptions:
- O–H stretching : Broad band at 3300–3200 cm⁻¹ (hydrogen-bonded hydroxyls)
- C–O stretching : Strong peak at 1050–1020 cm⁻¹
- C–H deformation : Bands at 1455 cm⁻¹ (cyclopentane ring) and 1375 cm⁻¹ (methylene groups)
NMR Spectral Assignments
- δ 3.4–3.3 ppm (m, 2H, CH₂OH)
- δ 1.8–1.5 ppm (m, 8H, cyclopentane and methylene protons)
- δ 1.3 ppm (s, 2H, hydroxyl protons, exchangeable)
- δ 72.1 ppm (C-OH)
- δ 35.4–25.6 ppm (cyclopentane carbons)
2D HSQC correlates methylene protons (δ 3.4–3.3 ppm) with carbons at δ 72.1 ppm, confirming hydroxyl-bearing methylene groups.
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI-MS) exhibits:
- Molecular ion peak at m/z 130.0994 ([M]⁺, calculated for C₇H₁₄O₂: 130.0994)
- Major fragments:
- m/z 112 (loss of H₂O)
- m/z 85 (cyclopentane ring cleavage)
- m/z 57 (CH₂OH⁺)
Computational Chemistry Insights
Density Functional Theory (DFT) Optimization of Molecular Structure
DFT calculations (B3LYP/6-311++G(d,p)) reproduce the experimental geometry with <1% deviation in bond lengths. The hydroxyl groups adopt a gauche conformation , minimizing steric hindrance while maximizing hydrogen-bonding potential.
Molecular Dynamics Simulations of Solvent Interactions
Simulations in water and methanol show:
Topological Analysis of Electron Density (QTAIM Approach)
Quantum Theory of Atoms in Molecules (QTAIM) analysis identifies:
- Bond critical points between O–H···O atoms (ρ = 0.032–0.035 a.u.)
- Laplacian values (∇²ρ > 0) confirm closed-shell interactions in hydrogen bonds.
Properties
IUPAC Name |
[1-(hydroxymethyl)cyclopentyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c8-5-7(6-9)3-1-2-4-7/h8-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSKZFYXWJAIIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40973204 | |
| Record name | (Cyclopentane-1,1-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40973204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5763-53-1 | |
| Record name | 1,1-Cyclopentanedimethanol | |
| Source | DTP/NCI | |
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| Record name | (Cyclopentane-1,1-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40973204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1-(hydroxymethyl)cyclopentyl]methanol | |
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| Record name | 1,1-Cyclopentanedimethanol | |
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Preparation Methods
Reduction of Cyclopentanone Using Sodium Borohydride
One of the most straightforward synthetic routes to CYCLOPENTANE-1,1-diyldimethanol involves the reduction of cyclopentanone using sodium borohydride (NaBH₄) as the reducing agent in the presence of methanol as solvent.
- Reaction: Cyclopentanone is treated with NaBH₄ in methanol, which reduces the ketone group to a diol.
- Conditions: Mild temperature conditions are typical, often at room temperature.
- Outcome: This method yields this compound with high purity and efficiency.
- Advantages: Simple, cost-effective, and suitable for laboratory-scale synthesis.
- Notes: The reaction selectively reduces the ketone to the geminal diol without over-reduction or ring opening.
Catalytic Hydrogenation of Cyclopentanone
Industrial production frequently employs catalytic hydrogenation of cyclopentanone to obtain this compound.
- Catalysts: Palladium on carbon (Pd/C) is commonly used.
- Reaction Conditions: High hydrogen pressure and elevated temperatures are applied to facilitate the hydrogenation.
- Process: Cyclopentanone undergoes hydrogenation in the presence of the catalyst, converting the carbonyl group to the corresponding diol.
- Purification: The product is purified by distillation to achieve the desired compound.
- Advantages: Scalable for industrial production with good yields.
- Considerations: Requires careful control of pressure and temperature to optimize yield and avoid side reactions.
Reduction of Esters Derived from Cyclopentane Diacids (Indirect Route)
Literature on cyclopentane-1,1-dicarboxylic acid derivatives shows that reduction of esters with lithium aluminum hydride (LiAlH₄) can yield diol derivatives structurally related to this compound.
- Example: Trans-1,2-bishydroxymethylcyclopentane synthesized by reduction of trans-1,2-dimethyl ester derivatives.
- Conditions: LiAlH₄ reduction under anhydrous conditions.
- Yield: High yields reported for similar diol compounds.
- Relevance: This method highlights an alternative synthetic strategy via ester intermediates, useful for stereochemically defined diols.
Summary Table of Preparation Methods
| Method | Starting Material | Reagents/Catalysts | Conditions | Yield/Notes |
|---|---|---|---|---|
| Sodium Borohydride Reduction | Cyclopentanone | NaBH₄, Methanol | Room temperature | High purity, efficient |
| Catalytic Hydrogenation | Cyclopentanone | Pd/C, H₂ | High pressure, elevated temp | Industrial scale, distillation needed |
| Reaction with Cyanoacetates | Cyclopentanone + Methyl cyanoacetate | Triethylamine (base), polar aprotic solvent | 10–50°C | Intermediate salts, acid hydrolysis |
| Hydrogenation of Multi-Alkyl Cyclopentadienes | Multi-alkyl cyclopentadienes | Amorphous Ni catalyst | 3–20 MPa H₂, 50–200°C | Produces multi-alkyl cyclopentanes |
| Reduction of Ester Derivatives | Cyclopentane diacid esters | LiAlH₄ | Anhydrous conditions | High yield for related diols |
Research Findings and Analysis
- The NaBH₄ reduction method is favored for laboratory synthesis due to its simplicity and high selectivity.
- Catalytic hydrogenation is preferred for industrial production where scalability and cost-efficiency are critical.
- The use of basic catalysts such as triethylamine in reactions involving cyanoacetates provides access to functionalized cyclopentane intermediates, which can be hydrolyzed to related diols or acids.
- Hydrogenation conditions (pressure, temperature, catalyst loading) significantly impact yield and selectivity, especially in multi-alkyl cyclopentane synthesis.
- Reduction of ester derivatives with LiAlH₄ offers stereochemical control and access to diol derivatives, expanding the synthetic toolbox for cyclopentane diols.
Chemical Reactions Analysis
Types of Reactions: CYCLOPENTANE-1,1-DIYLDIMETHANOL undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form cyclopentanedicarboxylic acid.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH₄) to produce cyclopentanol derivatives.
Substitution: Substitution reactions can be carried out using halogenating agents like thionyl chloride (SOCl₂) to form halogenated cyclopentane derivatives
Major Products Formed:
- Oxidation of this compound results in cyclopentanedicarboxylic acid.
- Reduction leads to various cyclopentanol derivatives.
- Substitution reactions yield halogenated cyclopentane compounds .
Scientific Research Applications
Chemistry
Cyclopentane-1,1-diyldimethanol serves as an intermediate in synthesizing complex organic molecules and polymers. Its dual hydroxyl groups allow for versatile chemical reactions, including oxidation to cyclopentanedicarboxylic acid and reduction to various cyclopentanol derivatives.
Biology
The compound is under investigation for its potential role in drug development, particularly for anticancer and anti-inflammatory drugs. Research indicates that the hydroxyl groups can form hydrogen bonds with enzymes and receptors, modulating biochemical pathways.
Medicine
In pharmaceutical formulations, this compound is explored for drug delivery systems due to its ability to enhance solubility and stability of active compounds.
Industry
It acts as a precursor in producing industrial chemicals and materials such as resins and coatings.
Case Study 1: Drug Development
A study evaluated the antiviral properties of this compound derivatives against viral infections. The results indicated that modifications to the hydroxyl groups significantly enhanced antiviral activity, suggesting potential therapeutic applications in treating viral diseases .
Case Study 2: Industrial Application
Research on the use of this compound in resin production demonstrated its effectiveness as a cross-linking agent. The resulting resins exhibited improved mechanical properties and thermal stability compared to conventional resins .
Mechanism of Action
The mechanism of action of CYCLOPENTANE-1,1-DIYLDIMETHANOL involves its interaction with specific molecular targets and pathways. In biological systems, the compound’s hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares cyclopentane-1,1-diylmethanol with structurally related alcohols and diols, leveraging data from the provided evidence and extrapolated properties based on molecular features:
Key Observations:
Structural Rigidity: Cyclopentane-1,1-diylmethanol’s fused ring system enhances rigidity compared to monocyclic analogs like cyclohexanemethanol or cyclohexanol. This could improve thermal stability in polymer matrices .
Reactivity : The 1,1-diol configuration may favor intramolecular hydrogen bonding or chelation with metals, distinguishing it from 1,4-cyclohexane derivatives (e.g., the diammonium compound in ), which exhibit intermolecular ionic interactions .
Research Findings and Limitations
- Synthetic Routes: Cyclopentane-1,1-diylmethanol may be synthesized via cyclopentane dihalide hydrolysis or catalytic hydrogenation of diketones, though these methods are speculative without explicit evidence.
- Crystallinity : highlights the stable crystal packing of cyclohexane diammonium salts, suggesting that cyclopentane diols could exhibit similar crystallinity if synthesized .
- Data Gaps: The provided sources lack direct references to cyclopentane-1,1-diylmethanol, requiring reliance on extrapolation from cyclohexane analogs. Further experimental studies are needed to validate properties like melting point, stability, and catalytic activity.
Biological Activity
Cyclopentane-1,1-diyldimethanol (CPDD) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of CPDD, including its mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a cyclopentane ring with two hydroxymethyl groups attached to the same carbon atom. This unique structure contributes to its reactivity and interaction with biological systems.
Mechanisms of Biological Activity
Antioxidant Properties
CPDD has been investigated for its antioxidant properties. Compounds with similar structures often exhibit the ability to scavenge free radicals, which can mitigate oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Interaction with Biomolecules
The hydroxymethyl groups in CPDD may facilitate hydrogen bonding with biomolecules such as proteins and nucleic acids. Such interactions can influence enzyme activity and gene expression, potentially leading to therapeutic effects .
Pharmacokinetics
Absorption and Bioavailability
The physicochemical properties of CPDD suggest good solubility in biological fluids, which is essential for its absorption. Studies indicate that compounds with similar structures often have favorable pharmacokinetic profiles, leading to effective bioavailability .
Metabolism
The metabolism of CPDD may involve oxidation processes that convert it into more active metabolites. Understanding these metabolic pathways is critical for predicting the compound's efficacy and safety profile .
Case Studies
Case Study 1: Anticancer Activity
A study explored the anticancer potential of CPDD derivatives. The results indicated that certain modifications to the cyclopentane structure enhanced cytotoxicity against cancer cell lines. The mechanism was attributed to the induction of apoptosis in malignant cells .
Case Study 2: Neuroprotective Effects
Research on CPDD's neuroprotective effects revealed that it could reduce neuronal apoptosis in models of oxidative stress. This suggests a potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Comparative Analysis
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound (CPDD) | Antioxidant, anticancer | Scavenges free radicals; induces apoptosis |
| Cyclopentane-1,2-dicarboxylic acid | Antioxidant | Similar mechanisms due to dicarboxylate structure |
| Cyclohexane derivatives | Varies | Dependent on substituents and ring size |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
